molecular formula CuC2O4<br>C2CuO4 B3416415 Cupric oxalate CAS No. 55671-32-4(hemihydrate); 5893-66-3(replacedby55671-32-4); 814-91-5

Cupric oxalate

Cat. No.: B3416415
CAS No.: 55671-32-4(hemihydrate); 5893-66-3(replacedby55671-32-4); 814-91-5
M. Wt: 151.56 g/mol
InChI Key: QYCVHILLJSYYBD-UHFFFAOYSA-L
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Description

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions.

Properties

IUPAC Name

copper;oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

QYCVHILLJSYYBD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

CuC2O4, C2CuO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name copper oxalate
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DSSTOX Substance ID

DTXSID0041802
Record name Copper(II) oxalate
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Molecular Weight

151.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions., Blue-white solid; Practically insoluble in water; [Merck Index] Blue or white powder; [MSDSonline]
Record name CUPRIC OXALATE
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Solubility

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/, Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/, Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 446
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Density

greater than 1 at 68 °F (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Impurities

Usually contains some water.
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 446
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Color/Form

Blue-white powder, Bluish-green powder

CAS No.

55671-32-4(hemihydrate); 5893-66-3(replacedby55671-32-4); 814-91-5, 814-91-5
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Synthesis routes and methods

Procedure details

When molybdenum trioxide is substituted for the melamine molybdate in combination with the copper oxalate in the above compound, no practical synergism is noted with this combination. For example, in the flaming mode NBS smoke test Dm /g values of about 23 (58.8% smoke reduction relative to the standard compound of Example I) were obtained with ratios of 1.0 molybdenum oxide and 4.0 copper oxalate, 2.0 molybdenum oxide and 3.0 copper oxalate, 3.0 molybdenum oxide and 2.0 copper oxalate, 4.0 molybdenum oxide and 1.0 copper oxalate. In contrast, it should be noted that when 1.0 copper oxalate and 4.0 melamine molybdate were used in the same compound the Dm /g was 19.08 with a smoke reduction of 65.1%, and with 4.0 copper oxalate and 1.0 melamine molybdate the Dm /g was 19.92 and a 64.38% smoke reduction.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric oxalate
Reactant of Route 2
Cupric oxalate
Reactant of Route 3
Cupric oxalate

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